tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Profiling Lipophilicity

In multi-step syntheses of kinase inhibitors and CNS agents, the absence of an orthogonal protecting group on the piperidine core leads to competing side reactions, increased step counts, and reduced overall yields. CAS 679409-18-8 solves this by providing a pre-installed BOC group that enables sequential functionalization of the 4-aniline nitrogen while the piperidine ring remains masked. - Enables selective N-deprotection and subsequent diversification without additional protection/deprotection steps, directly supporting patent routes (e.g., EP1737451A2/US20050245530). - The specific 3-fluoro substitution pattern (computed XLogP3-AA = 3.4) ensures reproducible SAR data, unlike 2- or 4-fluoro regioisomers that alter electronic distribution and target binding. - Fully documented GHS07 hazard profile and ambient shipping conditions eliminate hazmat fees and streamline global logistics for CRO and process chemistry teams.

Molecular Formula C16H23FN2O2
Molecular Weight 294.36 g/mol
CAS No. 679409-18-8
Cat. No. B1359296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
CAS679409-18-8
Molecular FormulaC16H23FN2O2
Molecular Weight294.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)F
InChIInChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3
InChIKeyZJWJLMVMSWQJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 679409-18-8: BOC-Protected Fluorophenyl Piperidine Intermediate


tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (CAS 679409-18-8), also known as 1-BOC-4-(3-fluoro-phenylamino)-piperidine, is a fluorinated piperidine derivative with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol [1]. This compound integrates a tert-butoxycarbonyl (BOC)-protected piperidine core with a 3-fluorophenylamino moiety, positioning it as a strategic intermediate in the synthesis of pharmaceuticals targeting the central nervous system and kinase-mediated pathways . The BOC protection enables orthogonal synthetic manipulation, while the fluorine substitution modulates physicochemical properties including lipophilicity (computed XLogP3-AA = 3.4) [1]. Commercial availability is established through multiple certified vendors offering research-grade material at ≥95% purity .

Why Substitution with Non-BOC Analogs Fails


Substituting tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate with structurally proximal analogs introduces material risks to synthetic workflows and downstream biological evaluation. The BOC protecting group is essential for orthogonal protection strategies during multi-step syntheses of complex kinase inhibitors and CNS agents . Replacement with the unprotected N-(3-fluorophenyl)piperidin-4-amine (CAS 5528-99-4) eliminates the capacity for selective N-deprotection and subsequent diversification, thereby restricting synthetic flexibility. Furthermore, the specific 3-fluoro substitution pattern on the phenyl ring confers distinct physicochemical and potential pharmacokinetic properties compared to 2-fluoro or 4-fluoro regioisomers, which are not interchangeable in structure-activity relationship (SAR) studies targeting defined receptor binding pockets [1]. Regulatory documentation and hazard classification data, including GHS07 labeling for acute toxicity (H302) and irritation (H315, H319), are specific to this CAS-registered entity and cannot be extrapolated to non-identical analogs without revalidation .

Differentiation Evidence vs. Structural Analogs


Lipophilicity Comparison vs. Non-Fluorinated Analogs

tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate exhibits a computed partition coefficient (XLogP3-AA) of 3.4, reflecting the lipophilicity contribution of the 3-fluorophenyl substituent and the BOC protecting group [1]. This value is distinguishable from non-fluorinated phenyl piperidine analogs and alternative regioisomers, with fluorine substitution generally decreasing calculated logP relative to the parent phenyl ring while enhancing metabolic stability [2]. The 3-fluoro substitution on the phenyl ring, as opposed to 2-fluoro or 4-fluoro arrangements, alters the electron density distribution and hydrogen bonding capacity of the aniline nitrogen, a parameter that influences binding interactions in kinase inhibitor pharmacophores [2].

Medicinal Chemistry Physicochemical Property Profiling Lipophilicity

Reductive Amination Precursor Specificity

The documented synthetic route to tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate proceeds via reductive amination between 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate and 2-fluoroaniline, as described in Patent US08236953B2 . This methodology leverages the reactivity of the 4-oxo piperidine intermediate, which is commercially available as a BOC-protected ketone. Alternative approaches using unprotected piperidin-4-one or 3-fluoroaniline require distinct reaction optimization, work-up procedures, and purification protocols, introducing process variability that is eliminated when employing the pre-validated precursor pair specific to this target compound.

Organic Synthesis Process Chemistry Reductive Amination

Kinase Inhibitor Scaffold Elaboration

Amino-fluoropiperidine derivatives, including those containing the 3-fluorophenylamino-piperidine motif, are disclosed in patent literature as having inhibitory activity against tyrosine kinases and serine/threonine kinases [1]. The BOC-protected intermediate tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate serves as a key building block for constructing more complex kinase inhibitor candidates through subsequent N-deprotection and functionalization [1]. While direct IC50 data for the target compound against specific kinases is unavailable, the patent specification explicitly claims amino-fluoropiperidine derivatives as kinase inhibitors, establishing the structural relevance of the 3-fluorophenylamino-piperidine core [1]. The fluorine substituent at the 3-position of the phenyl ring, as opposed to non-fluorinated or alternate substitution patterns, modulates the electronic properties of the aniline nitrogen and influences binding to the kinase ATP-binding pocket [2].

Kinase Inhibition Cancer Therapeutics Drug Discovery

Commercial Availability and Purity

tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (CAS 679409-18-8) is commercially supplied by multiple certified vendors including Sigma-Aldrich (AstaTech), Fluorochem, AKSci, and Beyotime at a standardized purity of 95% . The compound is available in research quantities from 50 mg to 25 g with documented pricing structures: approximately $50-$63 per 100-250 mg, $113-$380 per 1 g, and $262-$936 per 5-10 g across US and Chinese suppliers . Physical form is consistently reported as a white to yellow solid . This multi-vendor availability with verifiable certificates of analysis contrasts with niche or custom-synthesized analogs that may lack batch-to-batch consistency or require extended lead times. The MDL number MFCD07785989 and InChI Key ZJWJLMVMSWQJEG-UHFFFAOYSA-N provide unambiguous structural verification across all supply chains .

Procurement Quality Control Supply Chain

Documented GHS Classification

tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate carries a documented GHS07 hazard classification with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Corresponding precautionary statements include P280 (wear protective gloves/protective clothing/eye protection) and P301+P310 (if swallowed, immediately call a poison center/doctor) . This formal hazard documentation is specific to the CAS-registered entity and cannot be legally or practically extrapolated to non-identical analogs without independent assessment. The compound is classified as non-hazardous for DOT/IATA transport, eliminating hazmat fees and shipping restrictions .

Laboratory Safety Hazard Communication Regulatory Compliance

Comparison vs. Unprotected Analog

A direct structural comparator to tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate (CAS 679409-18-8; MW 294.36) is its deprotected analog N-(3-fluorophenyl)piperidin-4-amine (CAS 5528-99-4; MW 194.25) . The BOC-protected target compound offers orthogonal reactivity: the piperidine nitrogen is masked, enabling selective functionalization at the secondary aniline nitrogen or other positions without competitive reactions. In contrast, the unprotected analog presents two nucleophilic amine sites (piperidine NH and aniline NH), necessitating additional protecting group steps or suffering from regioselectivity challenges. While N-(3-fluorophenyl)piperidin-4-amine is directly applicable in SAR studies of dopamine transporter inhibitors , the BOC-protected intermediate is essential for multi-step syntheses requiring sequential N-functionalization.

Synthetic Strategy Protecting Group Chemistry Medicinal Chemistry

Validated Application Scenarios


Kinase Inhibitor Synthesis with Orthogonal Protection

In kinase inhibitor development programs, the BOC-protected piperidine core of CAS 679409-18-8 enables sequential functionalization without competing side reactions. The compound can be elaborated through the free aniline nitrogen to install triazole, urea, or amide pharmacophores while the piperidine nitrogen remains masked. Subsequent BOC deprotection reveals the piperidine NH for further diversification or salt formation. This orthogonal strategy is essential for constructing amino-fluoropiperidine kinase inhibitors as disclosed in patent EP1737451A2/US20050245530 [1]. Substituting the unprotected N-(3-fluorophenyl)piperidin-4-amine (CAS 5528-99-4) would require additional protecting group installation, increasing step count and reducing overall yield.

SAR Studies of 3-Fluorophenyl Piperidine CNS Agents

The specific 3-fluoro substitution pattern on the phenyl ring of CAS 679409-18-8 modulates physicochemical properties including lipophilicity (computed XLogP3-AA = 3.4) [2]. This distinguishes the compound from 2-fluoro and 4-fluoro regioisomers, which exhibit different electronic distributions and conformational preferences affecting target binding [3]. In SAR campaigns for CNS-active compounds, the 3-fluorophenylamino-piperidine scaffold is employed as a privileged structure for dopamine transporter modulation and psychostimulant use disorder therapeutics. Procuring the exact CAS 679409-18-8 ensures that SAR conclusions are drawn from the correct regioisomer, avoiding confounding variables introduced by alternate fluorine placement.

Procurement with Full Regulatory Documentation

For industrial process chemistry and CRO-based medicinal chemistry programs, CAS 679409-18-8 offers fully documented hazard classification (GHS07; H302, H315, H319, H335) and established storage conditions (room temperature, inert atmosphere) [4]. The compound is non-hazardous for transport, eliminating hazmat shipping fees and facilitating global supply chain logistics . With multiple certified suppliers offering batch-specific certificates of analysis at ≥95% purity, the compound meets the quality and documentation standards required for GLP and early-stage GMP environments. This level of supply chain maturity and regulatory clarity is not uniformly available for custom-synthesized or niche fluorophenyl piperidine analogs.

Reductive Amination-Based Library Synthesis

The patented synthetic route to CAS 679409-18-8 via reductive amination of 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate with 2-fluoroaniline provides a validated starting point for analog library generation. Medicinal chemistry teams can leverage this established methodology to prepare structurally related compounds by varying the aniline coupling partner or modifying the piperidine core. The commercial availability of the BOC-protected 4-oxo-piperidine precursor and the target compound itself enables rapid parallel synthesis workflows with minimized method development overhead.

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